3-(Bromomethyl)-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-(Bromomethyl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNJVBBHAGFQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264369 | |

| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-31-3 | |

| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Bromomethyl)-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of the versatile chemical intermediate, 3-(Bromomethyl)-5-(trifluoromethyl)pyridine. Possessing a unique combination of a reactive bromomethyl group and an electron-withdrawing trifluoromethyl substituent on a pyridine scaffold, this compound serves as a valuable building block in medicinal chemistry and agrochemical research. This document delves into its structural characteristics, reactivity profile, and safe handling procedures, offering field-proven insights and detailed experimental protocols to support researchers in leveraging this compound for the synthesis of novel molecules.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] When combined with a reactive handle like a bromomethyl group, the resulting trifluoromethylpyridine derivative becomes a powerful and versatile intermediate for constructing complex molecular architectures.

3-(Bromomethyl)-5-(trifluoromethyl)pyridine, in particular, offers a unique substitution pattern that influences its reactivity and the properties of its downstream products. This guide aims to provide a detailed technical resource for researchers working with this specific isomer, consolidating available data and providing practical guidance.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine is crucial for its effective use in synthesis, purification, and formulation.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | - |

| CAS Number | 1227574-31-3 | [3] |

| Molecular Formula | C₇H₅BrF₃N | - |

| Molecular Weight | 240.02 g/mol | [4] |

| Appearance | White to off-white solid | General Observation |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 219.0 ± 35.0 °C | [5] |

| Density | 1.647 ± 0.06 g/cm³ | [5] |

| pKa (of the conjugate acid) | 1.90 ± 0.20 | [5] |

The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom significantly lowers the basicity of the pyridine ring, resulting in a low predicted pKa for its conjugate acid.[1]

Solubility Profile

Pyridine itself is miscible with a wide range of polar and non-polar organic solvents, as well as water.[1][6] For 3-(Bromomethyl)-5-(trifluoromethyl)pyridine, a qualitative assessment of its solubility can be inferred from its structure. The trifluoromethyl group increases lipophilicity, suggesting good solubility in common organic solvents.

Theoretical Solubility Assessment:

-

High Solubility Expected: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

-

Moderate Solubility Expected: Toluene, Hexanes (may require heating).

-

Low Solubility Expected: Water.

Experimental Protocol for Determining Solubility:

A standardized protocol to experimentally determine the solubility of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine in various solvents is essential for reproducible research.

Protocol 1: Isothermal Equilibrium Solubility Determination

-

Preparation: Add an excess amount of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of the solute using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Synthesis and Characterization: A Practical Approach

The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine typically involves the bromination of the corresponding methyl-substituted pyridine.

Synthetic Pathway

The most common route to 3-(Bromomethyl)-5-(trifluoromethyl)pyridine is the radical bromination of 3-methyl-5-(trifluoromethyl)pyridine. This reaction is analogous to the well-established benzylic bromination of toluene derivatives.[7]

DOT Diagram: Synthetic Workflow

Sources

- 1. Pyridine [chemeurope.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. jelsciences.com [jelsciences.com]

Spectral Data Analysis of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the expected spectral data for the versatile reagent, 3-(Bromomethyl)-5-(trifluoromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. While experimental spectra for this specific molecule are not widely published, this guide leverages spectral data from analogous structures and fundamental spectroscopic principles to provide a robust predictive analysis. This approach is intended to empower researchers in identifying and characterizing this molecule in their synthetic endeavors.

Molecular Structure and Spectroscopic Overview

3-(Bromomethyl)-5-(trifluoromethyl)pyridine is a substituted pyridine ring with two key reactive functional groups: a bromomethyl group at the 3-position and a trifluoromethyl group at the 5-position. The strategic placement of these groups makes it a valuable building block in medicinal chemistry and materials science. Spectroscopic analysis is crucial for confirming the identity and purity of this compound after synthesis.

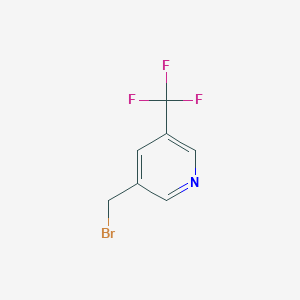

Molecular Structure:

Caption: Molecular structure of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a detailed interpretation of the expected signals and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine based on the analysis of similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the bromomethyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 | Singlet (s) or Doublet of doublets (dd) | 1H | H-2 | The proton at the 2-position is adjacent to the nitrogen atom, leading to a significant downfield shift. |

| ~8.0 | Singlet (s) or Doublet of doublets (dd) | 1H | H-4 | The proton at the 4-position is influenced by the adjacent trifluoromethyl and bromomethyl groups. |

| ~8.9 | Singlet (s) or Doublet of doublets (dd) | 1H | H-6 | The proton at the 6-position is also adjacent to the nitrogen atom, resulting in a downfield shift. |

| ~4.6 | Singlet (s) | 2H | -CH₂Br | The methylene protons are adjacent to an electronegative bromine atom and the aromatic ring, causing a downfield shift. |

Note: The exact chemical shifts and coupling constants will depend on the solvent used for analysis. The multiplicity of the aromatic protons may appear as singlets or closely coupled doublets of doublets depending on the resolution of the instrument.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven distinct signals: five for the pyridine ring carbons and one for the bromomethyl carbon, and one for the trifluoromethyl carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C-2 | Carbon adjacent to nitrogen is significantly deshielded. |

| ~135 | C-3 | Carbon attached to the bromomethyl group. |

| ~138 | C-4 | Aromatic carbon. |

| ~125 (quartet) | C-5 | Carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| ~150 | C-6 | Carbon adjacent to nitrogen is deshielded. |

| ~30 | -CH₂Br | The carbon of the bromomethyl group is shifted downfield due to the electronegative bromine. |

| ~123 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will show a characteristic quartet with a large C-F coupling constant.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine is expected to show characteristic absorption bands for the pyridine ring, C-H bonds, C-F bonds, and C-Br bonds.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 1600-1450 | C=C and C=N | Ring Stretching |

| 1350-1100 | C-F | Stretching (strong) |

| 1250-1200 | C-N | Stretching |

| 700-600 | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion and Fragmentation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₅BrF₃N). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be observed.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 3-(Bromomethyl)-5-(trifluoromethyl)pyridine.

Key Predicted Fragments:

-

[M]⁺˙ (m/z 240/242): The molecular ion.

-

[M-Br]⁺ (m/z 161): Loss of a bromine radical.

-

[M-CH₂Br]⁺ (m/z 147): Loss of the bromomethyl radical, leading to a stable trifluoromethylpyridine cation.

Experimental Protocols

For researchers seeking to acquire experimental data, the following are generalized protocols for each spectroscopic technique.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR: Place the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and major fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-(Bromomethyl)-5-(trifluoromethyl)pyridine. By understanding these expected spectral characteristics, researchers can more confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this crucial data. It is always recommended to confirm predicted data with experimental results for unambiguous structural confirmation.

References

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

CAS 1643577-15-4 3-Bromo-5-(trifluoromethyl)pyridine-d3. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2016). PubMed Central. Retrieved January 19, 2026, from [Link]

-

5-Bromo-2-(trifluoromethyl)pyridine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

2-Bromo-3-(trifluoromethyl)pyridine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

NMR Spectra of Products. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). Retrieved January 19, 2026, from [Link]

-

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd. Retrieved January 19, 2026, from [Link]

-

In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... (2018). Quora. Retrieved January 19, 2026, from [Link]

Sources

Stability and storage conditions for 3-(Bromomethyl)-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Stability and Storage of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine

Executive Summary

3-(Bromomethyl)-5-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties. However, its utility is intrinsically linked to its chemical stability. The presence of a reactive bromomethyl group, analogous to a benzylic bromide, renders the molecule susceptible to degradation, primarily through nucleophilic substitution pathways. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines scientifically grounded protocols for its storage and handling, and presents a detailed methodology for its stability assessment. Adherence to these guidelines is critical for ensuring the integrity of the material, leading to reproducible experimental results and safeguarding against the potential hazards of unknown degradation products.

Chapter 1: Introduction to 3-(Bromomethyl)-5-(trifluoromethyl)pyridine

Chemical Identity and Properties

-

IUPAC Name: 3-(Bromomethyl)-5-(trifluoromethyl)pyridine

-

CAS Number: 1227574-31-3[1]

-

Molecular Formula: C₇H₅BrF₃N[1]

-

Molecular Weight: 240.02 g/mol [1]

-

Appearance: Typically a solid, which can range from white to yellow crystalline powder.[2]

This compound integrates a pyridine ring, a trifluoromethyl group (-CF₃), and a bromomethyl group (-CH₂Br). The electron-withdrawing nature of both the pyridine nitrogen and the -CF₃ group significantly influences the reactivity of the bromomethyl moiety, making it an effective electrophile in substitution reactions.

Significance in Research and Drug Development

The trifluoromethylpyridine scaffold is a privileged structure in modern pharmacology. The -CF₃ group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The bromomethyl group serves as a versatile chemical handle, allowing for the covalent attachment of this scaffold to other molecules of interest through reactions with various nucleophiles (e.g., amines, thiols, alcohols). This makes 3-(Bromomethyl)-5-(trifluoromethyl)pyridine a valuable intermediate for synthesizing complex target molecules in discovery programs for agrochemicals and pharmaceuticals.[3]

Chapter 2: Chemical Reactivity and Intrinsic Stability

The stability of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine is dictated by the interplay of its three key functional components.

-

The Bromomethyl Moiety: This is the most reactive site on the molecule. The carbon-bromine bond is relatively weak and polarized. The carbon atom is electrophilic and highly susceptible to attack by nucleophiles. Its position on the pyridine ring, analogous to a benzylic position, stabilizes the transition state of both SN1 and SN2 reactions, accelerating substitution.

-

The Trifluoromethyl Group: The C-F bonds are exceptionally strong, making the -CF₃ group itself highly stable and chemically inert under typical laboratory conditions. Its powerful electron-withdrawing effect, however, enhances the electrophilicity of the pyridine ring and the attached bromomethyl carbon.

-

The Pyridine Ring: The pyridine ring is a relatively stable aromatic system. The nitrogen atom provides a site for potential N-alkylation, although this is generally less favorable than substitution at the bromomethyl group.

Predicted Degradation Pathways

The primary degradation route for this compound is nucleophilic substitution at the bromomethyl carbon. The most common laboratory nucleophile is water, leading to hydrolysis. Other nucleophiles, including alcohols, amines, or even other molecules of the same compound, can also react.

Caption: Predicted degradation pathways via nucleophilic substitution.

Chapter 3: Critical Factors Influencing Stability

Several environmental factors can accelerate the degradation of this compound.

Effect of Temperature

Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all potential degradation reactions. While the compound is stable under recommended refrigerated conditions, elevated temperatures, especially above room temperature, will significantly shorten its shelf life.[4] Conditions to avoid include excess heat.[4]

Effect of Moisture (Hydrolytic Stability)

Moisture is a critical factor due to the risk of hydrolysis. The bromomethyl group can react with water to form the corresponding alcohol, (5-(trifluoromethyl)pyridin-3-yl)methanol, and hydrobromic acid (HBr). The generated HBr can further catalyze other degradation reactions. Exposure to atmospheric humidity should be minimized.[5][6]

Effect of Light (Photostability)

While specific photostability data is not widely available, compounds with carbon-halogen bonds can be susceptible to photolytic cleavage, generating radical species. It is prudent to protect the compound from direct light, especially UV light. Some suppliers recommend protecting the compound from light.[7]

Effect of Oxygen (Oxidative Stability)

While the molecule does not possess easily oxidizable functional groups, long-term exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can potentially lead to complex degradation pathways. Storing under an inert atmosphere mitigates this risk.

Chemical Incompatibilities

Contact with strong oxidizing agents and bases must be avoided.[4]

-

Strong Oxidizing Agents: Can lead to uncontrolled and potentially hazardous reactions.

-

Bases: Can promote elimination reactions or act as potent nucleophiles, rapidly degrading the material.

Chapter 4: Recommended Protocols for Storage and Handling

To ensure the long-term integrity and performance of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine, strict adherence to proper storage and handling protocols is mandatory.

Long-Term Storage Conditions

The consensus from supplier safety data sheets points to a consistent set of optimal conditions for long-term storage.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8°C | To minimize the kinetic rate of degradation reactions. | [1] |

| Atmosphere | Under inert gas (Nitrogen or Argon) | To prevent hydrolysis from atmospheric moisture and potential oxidation. | [1] |

| Container | Tightly closed, sealed container | To maintain the inert atmosphere and prevent ingress of moisture and air. | [4][8] |

| Light | Protect from light | To prevent potential photolytic degradation. | [7] |

| Location | Cool, dry, well-ventilated, locked-up area | To ensure a stable environment and prevent unauthorized access. | [4][8] |

In-Lab Handling and Short-Term Storage

When the compound is in use, exposure to ambient conditions should be minimized.

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Handle the solid in a glove box or under a stream of dry inert gas whenever possible.

-

Promptly and securely reseal the container after dispensing material.

-

For solutions, use anhydrous solvents and store under an inert atmosphere, protected from light.

Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate PPE is required. This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]

-

Eye Protection: Safety glasses with side-shields or goggles.[11]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).[4]

-

Skin Protection: Lab coat and appropriate protective clothing.[4]

-

Respiratory Protection: Use only in a chemical fume hood.[5][8]

Chapter 5: Experimental Design for Stability Assessment

A forced degradation or stress testing study is essential to understand the stability profile of the compound and to develop a stability-indicating analytical method.

Objective and Rationale

The objective is to identify the degradation products that are likely to form under stress conditions (e.g., heat, humidity, acid, base, oxidation) and to develop an analytical method (typically HPLC) capable of separating and quantifying the parent compound from all significant degradation products.

Step-by-Step Protocol for a Forced Degradation Study

-

Prepare Stock Solution: Accurately prepare a stock solution of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 1N HCl and incubate at 60°C.

-

Base Hydrolysis: Add 1N NaOH and incubate at room temperature (base-catalyzed reactions are often faster).

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

-

Thermal Stress: Incubate a sample of the stock solution at 60°C.

-

Photolytic Stress: Expose a sample to a calibrated light source (e.g., ICH-compliant photostability chamber).

-

Control: Keep one sample at 5°C, protected from light.

-

-

Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a developed HPLC method, preferably with a mass spectrometer (LC-MS) to help identify degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Determine the peak purity of the parent compound to ensure the method is "stability-indicating."

-

Identify and propose structures for major degradation products based on MS data.

-

Workflow Diagram

Caption: Workflow for a forced degradation stability study.

Chapter 6: Conclusion

3-(Bromomethyl)-5-(trifluoromethyl)pyridine is a reactive and valuable synthetic intermediate. Its stability is not absolute and is critically dependent on environmental conditions. The primary degradation pathway is nucleophilic substitution of the bromomethyl group, with moisture representing a significant risk. By implementing stringent storage and handling protocols—specifically, maintaining the compound under a dry, inert atmosphere at refrigerated temperatures (2-8°C) and away from incompatible substances—researchers can ensure its chemical integrity. This diligence is paramount for achieving reliable and reproducible scientific outcomes and for maintaining a safe laboratory environment.

References

-

AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-5-(trifluoromethoxy)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). CAS 1643577-15-4 3-Bromo-5-(trifluoromethyl)pyridine-d3. Retrieved from [Link]

- Banks, R. E., Haszeldine, R. N., & Robinson, J. M. (1976). Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1,2,2,2-tetrafluoroethyl)-pyridines or -pyrimidines and their N-oxides and of 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine. Journal of the Chemical Society, Perkin Transactions 1, (11), 1226-1230.

- Vergaelen, M., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(10), 4561–4567.

-

ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]

Sources

- 1. 3-(broMoMethyl)-5-(trifluoroMethyl)pyridine | 1227574-31-3 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. aablocks.com [aablocks.com]

Trifluoromethylpyridine Derivatives in Medicinal Chemistry: From Physicochemical Modulation to Therapeutic Innovation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly noteworthy for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[3][4] When appended to the pyridine ring—a privileged heterocycle in numerous FDA-approved drugs—the resulting trifluoromethylpyridine (TFMP) derivatives emerge as a class of compounds with immense therapeutic potential.[5][6] This technical guide provides a comprehensive analysis of the applications of TFMP derivatives, synthesizing field-proven insights into their physicochemical properties, diverse therapeutic applications, and the synthetic strategies enabling their development. We will explore their roles as anticancer, antiviral, antimicrobial, and central nervous system (CNS) agents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to equip drug discovery professionals with actionable knowledge.

The Trifluoromethyl Group: A Physicochemical Powerhouse

The introduction of a CF3 group onto a pyridine scaffold is not a trivial substitution; it is a strategic decision that fundamentally alters the molecule's behavior in a biological system. The unique properties of the CF3 group stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[7]

-

Modulation of Basicity (pKa): The CF3 group is a potent electron-withdrawing group, which significantly reduces the electron density on the pyridine nitrogen.[7] This inductive effect lowers the pKa of the pyridine, making it less basic and less likely to be protonated at physiological pH. This modulation is critical for optimizing drug-receptor interactions, reducing off-target effects associated with charged species, and improving cell membrane permeability.

-

Enhanced Lipophilicity: The CF3 group substantially increases the lipophilicity (logP) of the parent molecule.[3][4] This property is crucial for enhancing a drug's ability to cross biological membranes, such as the blood-brain barrier, which is essential for CNS-acting drugs.[4] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic turnover.

-

Metabolic Stability: One of the most significant advantages conferred by the CF3 group is its exceptional resistance to oxidative metabolism.[7][8] The C-F bond is one of the strongest in organic chemistry, making the CF3 group a "metabolic shield" that can block potential sites of oxidation by cytochrome P450 (CYP) enzymes. This leads to an increased drug half-life, improved pharmacokinetic profiles, and potentially lower, less frequent dosing regimens.[7]

-

Target Binding Interactions: The CF3 group can participate in unique, non-covalent interactions with protein targets, including dipole-dipole, orthogonal multipolar, and halogen bonds, which can contribute to enhanced binding affinity and selectivity.[1][7]

Caption: TFMP derivatives can inhibit cancer cell proliferation.

Antiviral Agents

TFMP derivatives have shown significant promise as antiviral agents, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). [9][10]This is a critical area of research for ensuring global food security.

Mechanism of Action: The primary antiviral mechanism involves the inhibition of viral self-assembly. The TFMP derivatives bind to the viral coat protein (CP), disrupting its ability to assemble with viral RNA to form new, infectious virus particles. [11][12]This targeted disruption prevents the spread of the infection within the host plant.

Examples:

-

Phthalamide-like thiourea derivatives: Compound 7b in this series demonstrated curative, protective, and inactivation activities against TMV, with an EC50 value superior to the commercial agent ningnanmycin. [11]* Acylurea derivatives: Compounds 7x and 7ab showed strong affinity for the TMV coat protein, obstructing the self-assembly of TMV particles. [12]

Compound Target Virus Activity Metric (EC50) Reference Thiourea Derivative 7b TMV (Inactivation) 20.5 µg/mL [11] Piperazine Derivative A16 TMV (Protective) 18.4 µg/mL [9] Piperazine Derivative S8 CMV (Inactivation) 18.1 µg/mL [10] Acylurea Derivative 7ab TMV (Inactivation) 36.1 µg/mL [12] | Ningnanmycin (Control) | TMV (Inactivation) | 23.2 µg/mL | [11][12]|

Antibacterial and Antifungal Agents

The rise of drug-resistant microbes necessitates the development of novel antimicrobial agents. The enhanced lipophilicity of TFMP derivatives facilitates better penetration of bacterial and fungal cell membranes, potentially increasing efficacy against challenging pathogens. [3] Rationale: The TFMP scaffold can be combined with other known antimicrobial pharmacophores (e.g., chalcones, pyrazoles) to create hybrid molecules with potent activity. [13][14]Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. [13][15][16] Examples:

-

N-(trifluoromethyl)phenyl substituted pyrazoles: Dichloro-substituted derivative 18 was highly potent against S. aureus strains (MIC 0.78–1.56 µg/mL) and effectively prevented and eradicated biofilms. [14]* TFMP-amide derivatives: Compounds containing sulfone and sulfoxide moieties have demonstrated antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). [17]

Central Nervous System (CNS) Agents

Developing drugs that can effectively act on the CNS is a significant challenge, primarily due to the blood-brain barrier (BBB). The lipophilicity and metabolic stability imparted by the CF3 group are highly advantageous for CNS drug design, improving BBB penetration and ensuring sufficient exposure in the brain. [4] Rationale: The antidepressant Fluoxetine is a landmark example, where the para-trifluoromethyl group on the phenoxy ring was found to be six-fold more potent as a serotonin reuptake inhibitor compared to the non-fluorinated analog. [1]This highlights the profound impact of the CF3 group on CNS target engagement. TFMP derivatives are being explored for a range of CNS disorders. [18][19]

Synthesis and Evaluation Workflow

The development of novel TFMP derivatives follows a structured workflow from synthesis to biological validation.

Synthetic Strategies

Two primary approaches are commonly employed for the synthesis of TFMP derivatives: [20]1. Late-Stage Trifluoromethylation: Introducing the CF3 group onto a pre-formed, functionalized pyridine ring. This is often achieved through halogen exchange reactions or by using modern trifluoromethylating reagents. [20]2. Building Block Approach: Constructing the pyridine ring via cyclocondensation reactions using smaller building blocks that already contain the CF3 moiety. [5] The choice of route depends on the desired substitution pattern, scalability, and cost-effectiveness. [21][22]

Caption: A typical drug discovery workflow for TFMP derivatives.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following are representative protocols for evaluating the biological activity of TFMP derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Objective: To quantify the cytotoxic effect of a TFMP derivative.

Materials:

-

Human cancer cell line (e.g., A375 melanoma).

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

TFMP test compounds, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well microtiter plates, sterile.

-

Multichannel pipette, CO2 incubator, microplate reader.

Methodology:

-

Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the TFMP test compound in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (DMSO, concentration matched to the highest compound dose) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol: In Vitro Anti-TMV Activity (Half-Leaf Method)

This protocol evaluates the curative, protective, and inactivation effects of a compound against Tobacco Mosaic Virus (TMV). [9] Objective: To assess the antiviral efficacy of a TFMP derivative against TMV.

Materials:

-

Nicotiana tabacum L. plants of the same age.

-

Purified TMV (concentration ~6 mg/mL).

-

TFMP test compounds, dissolved in a suitable solvent (e.g., DMSO) and then diluted in water containing a surfactant like Tween 20.

-

Phosphate buffer (0.01 M, pH 7.4).

-

Carborundum (abrasive).

Methodology:

-

Virus Inoculation: Lightly dust the leaves of the tobacco plants with carborundum. Dip a small brush in the TMV solution and gently rub it onto the leaf surface to create micro-wounds for viral entry. Rinse the leaves with water after 5 minutes.

-

Curative Activity: After 2-3 days of virus inoculation (when symptoms begin to appear), smear the left side of each leaf with the test compound solution. Smear the right side with the solvent control.

-

Protective Activity: Smear the left side of healthy leaves with the test compound solution. Smear the right side with the solvent control. After 24 hours, inoculate the entire leaf with TMV as described above.

-

Inactivation Activity: Mix the test compound solution with the TMV solution at a 1:1 ratio and let it stand for 30 minutes. Inoculate the left side of a leaf with this mixture. Inoculate the right side with a mixture of the solvent control and TMV solution.

-

Observation and Data Collection: Keep the plants in a greenhouse and monitor for 3-4 days. Count the number of local lesions that form on each half of the leaves.

-

Analysis: Calculate the percent inhibition for each activity type using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half. Determine the EC50 value by testing a range of concentrations.

Challenges and Future Perspectives

Despite their immense potential, the development of TFMP derivatives is not without challenges. The synthesis of complex fluorinated compounds can be costly and technically demanding, potentially limiting large-scale production. [23]Furthermore, as with any therapeutic agent, the potential for the development of drug resistance remains a concern that requires ongoing investigation.

The future of TFMP research is bright. Advances in synthetic chemistry are making the creation of these molecules more efficient. [21]The continued exploration of TFMP derivatives in combination therapies, particularly in oncology, may unlock synergistic effects. Furthermore, their application as probes to study biological processes will continue to provide valuable insights into disease mechanisms. The unique physicochemical and biological properties conferred by the trifluoromethyl group ensure that the TFMP scaffold will remain a highly valuable and productive platform for the discovery of next-generation medicines.

Conclusion

Trifluoromethylpyridine derivatives represent a versatile and powerful class of compounds in medicinal chemistry. The strategic inclusion of the trifluoromethyl group confers significant advantages in terms of metabolic stability, lipophilicity, and target binding, which have been successfully translated into potent anticancer, antiviral, antimicrobial, and CNS-active agents. A thorough understanding of the structure-activity relationships, coupled with robust synthetic and biological evaluation protocols, will continue to drive the innovation of novel TFMP-based therapeutics to address unmet medical needs.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Deriv

- Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles. PubMed.

- Application Notes and Protocols for the Development of Novel Anticancer Agents from 5-(Trifluoromethyl)pyridine-2-thiol. Benchchem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ

- Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety. PubMed.

- Synthesis of 6‐trifluoromethyl pyridine derivatives.

- The synthesis of 3-trifluoromethyl-diazirinyl pyridine 11 and pyrimidine 12.

- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Unlocking Potential: The Applications of Trifluoromethyl Pyridine Derivatives in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. 1-s. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. NIH.

- Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing).

- Preparation of (trifluoromethyl)pyridines.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (PDF)

- Examples of trifluoromethyl motif containing CNS-acting drugs.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Deriv

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- (PDF) Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives.

- pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 23. chemijournal.com [chemijournal.com]

A Senior Application Scientist's Guide to 3-(Bromomethyl)-5-(trifluoromethyl)pyridine: Sourcing, Safety, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block

In the landscape of modern medicinal chemistry and agrochemical design, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve membrane permeability, and alter receptor binding affinity.[1][2] When this powerful functional group is positioned on a pyridine ring—a privileged heterocycle in countless bioactive molecules—it creates a building block of significant interest.

3-(Bromomethyl)-5-(trifluoromethyl)pyridine emerges as a key reagent in this context. It serves as a versatile electrophilic intermediate, enabling the direct introduction of the 5-(trifluoromethyl)pyridyl-3-methyl moiety into a wide array of molecular architectures. The bromomethyl group provides a reactive handle for nucleophilic substitution, while the trifluoromethyl-substituted pyridine core imparts the desirable electronic and metabolic characteristics.

This guide provides an in-depth technical overview of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine for the practicing scientist. It moves beyond a simple catalog listing to offer insights into commercial availability, supplier evaluation, critical safety protocols, and its practical application in synthesis, empowering researchers to confidently and effectively incorporate this valuable building block into their discovery programs.

Core Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is the foundation of its successful application. The key identifiers and physical characteristics of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine are summarized below.

| Property | Value | Source |

| CAS Number | 436799-33-6 | [3][4] |

| Molecular Formula | C₇H₅BrF₃N | Inferred from CAS |

| Molecular Weight | 240.02 g/mol | Inferred from Formula |

| Appearance | White to light yellow crystalline powder or solid | [5] |

| Melting Point | 44-46 °C | [5] |

| SMILES | FC(F)(F)c1cncc(CBr)c1 | Inferred from Structure |

| InChI Key | HEDHNDVPKRVQPN-UHFFFAOYSA-N |

Commercial Availability and Supplier Landscape

3-(Bromomethyl)-5-(trifluoromethyl)pyridine is a specialized reagent primarily available for research and development purposes. While not typically stocked in the vast quantities of bulk commodities, it is accessible through a network of fine chemical suppliers who cater to the life sciences industry. Availability and packaging can vary, and it is crucial to consult directly with suppliers for the most current information.

| Supplier | Typical Purity | Common Pack Sizes | Notes |

| Oakwood Chemical | Not specified; inquire for CoA | 250mg, 1g, 5g, etc. | Offers a range of research quantities.[3] |

| ChemicalBook | ≥95%, 98%, 99% | 1g, 5kg, bulk inquiry | A marketplace listing numerous global suppliers, primarily from China.[4] |

| BLDpharm | Inquire for specification | Inquire for availability | Lists related compounds, indicating capability in this chemical space.[6] |

| Sigma-Aldrich (Merck) | 97% | Discontinued | This product has been discontinued, but historical data and safety information are available. |

Expert Insight: The discontinuation of this product by a major supplier like Sigma-Aldrich highlights the dynamic nature of the research chemical market. Researchers should identify and qualify multiple potential suppliers to mitigate supply chain risks for critical projects. For larger scale-up needs beyond listed catalog quantities, direct inquiry for custom synthesis is a standard industry practice.

Quality Assurance and Self-Validating Protocols

For any synthetic endeavor, the integrity of the starting materials is paramount. The purity of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine can directly impact reaction efficiency, yield, and the impurity profile of the final product.

The Certificate of Analysis (CoA): Your Primary Quality Document A Certificate of Analysis is a non-negotiable document for reagent qualification. It provides lot-specific data on purity and identity.

-

Identity Confirmation: Look for confirmation via ¹H NMR and/or Mass Spectrometry. The proton NMR should clearly show the characteristic benzylic methylene protons (-CH₂Br) and the distinct aromatic signals of the substituted pyridine ring.

-

Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For a reagent of this nature, a purity level of ≥97% is generally acceptable for early-stage discovery work.

-

Residual Solvents: The CoA may also report on residual solvents from the synthesis and purification process.

Trustworthiness Through Verification: Before committing to a large-scale reaction, it is prudent to perform a small-scale test reaction. This serves as a functional validation of the reagent's quality and reactivity under your specific experimental conditions, creating a self-validating workflow that ensures reproducibility.

Safety, Handling, and Storage: A Non-Negotiable Priority

3-(Bromomethyl)-5-(trifluoromethyl)pyridine is a hazardous substance that demands rigorous adherence to safety protocols. The bromomethyl group makes it a potent lachrymator and alkylating agent.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Danger | H300: Fatal if swallowed.[5][7] H315: Causes skin irritation.[7][8] H319: Causes serious eye irritation.[7][8] H335: May cause respiratory irritation.[7][8] |

Experimental Protocol: Safe Handling and Dispensing

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn and buttoned.

-

-

Dispensing:

-

Work on a disposable absorbent bench liner to contain any spills.

-

Use spark-proof spatulas and tools.

-

Weigh the solid in a tared, sealed container to minimize exposure.

-

-

Emergency Preparedness:

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The material should be stored locked up in a designated area for toxic chemicals.[7][8]

-

Disposal: Dispose of unused material and contaminated waste as hazardous chemical waste in accordance with local, state, and federal regulations.

Application in Synthesis: An Electrophilic Workhorse

The synthetic utility of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine is centered on the reactivity of the C-Br bond. It readily participates in nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.

Core Reaction: Nucleophilic Displacement This reagent is an excellent choice for attaching the 5-(CF₃)-pyridin-3-ylmethyl group to heteroatoms like nitrogen, oxygen, and sulfur.

-

N-Alkylation: Amines (primary, secondary, and anilines) and nitrogen-containing heterocycles react to form the corresponding substituted amines.

-

O-Alkylation: Alcohols and phenols can be converted to their respective ethers.

-

S-Alkylation: Thiols are readily transformed into thioethers.

The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring itself, but the primary reaction pathway for this reagent is displacement of the bromide.

Illustrative Synthetic Workflow

The following diagram illustrates the general workflow for using 3-(Bromomethyl)-5-(trifluoromethyl)pyridine to modify a generic substrate containing a nucleophilic group (Nu-H).

Caption: General workflow for Sₙ2 displacement reaction.

Experimental Protocol: General Procedure for N-Alkylation

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 1.5 eq, or potassium carbonate, 2.0 eq).

-

Reagent Addition: Add a solution of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine (1.1 eq) in the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

This protocol provides a robust starting point, with the causality being the deprotonation of the nucleophile by the base, creating a more potent nucleophile that readily displaces the bromide from the benzylic-like position, which is activated for Sₙ2 attack.

References

-

3-Bromo-5-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]

-

3-(Bromomethyl)pyridine hydrobromide SDS. Sigma-Aldrich Inc. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science via PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 3-Bromo-5-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 4. 3-Bromo-5-(trifluoromethyl)pyridine suppliers & manufacturers in China [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 1807265-85-5|5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Strategic Introduction of Trifluoromethyl Groups into Pyridine Rings

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl (CF₃) group into pyridine scaffolds is a paramount objective in modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] This guide provides an in-depth technical overview of the principal methodologies for pyridine trifluoromethylation, emphasizing the causality behind experimental choices and providing actionable protocols.

The Chemical Imperative for Trifluoromethylated Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[4][5] Its ability to act as a hydrogen bond acceptor and its susceptibility to metabolic oxidation are key features. The introduction of a CF₃ group can significantly alter these properties by:

-

Blocking Metabolic Oxidation: The strong C-F bonds are resistant to enzymatic cleavage, preventing metabolic degradation at the site of substitution.

-

Modulating pKa: The electron-withdrawing nature of the CF₃ group lowers the basicity of the pyridine nitrogen, which can be crucial for tuning a drug's solubility and target engagement.

-

Enhancing Lipophilicity: Increased lipophilicity can improve membrane permeability and oral bioavailability.

-

Altering Conformation: The steric bulk of the CF₃ group can influence the molecule's preferred conformation, potentially leading to enhanced binding affinity with a biological target.

Strategic Approaches to Pyridine Trifluoromethylation

The direct C-H trifluoromethylation of pyridines is an attractive and atom-economical approach. However, the electron-deficient nature of the pyridine ring presents a significant challenge.[6][7][8] The choice of strategy is dictated by the desired regioselectivity and the electronic properties of the pyridine substrate.

Radical Trifluoromethylation: A Versatile but Often Unselective Approach

Radical trifluoromethylation is a powerful method that can be applied to a broad range of substrates.[9] The trifluoromethyl radical (•CF₃) is a highly reactive species that can be generated from various precursors.

Key Reagents for Generating •CF₃:

-

Langlois Reagent (CF₃SO₂Na): A bench-stable and inexpensive solid, the Langlois reagent is a popular choice for generating •CF₃ radicals, typically in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[1][2][10]

-

Trifluoroacetic Acid (TFA) and its Derivatives: TFA can be used as a cost-effective source of •CF₃, often in photoredox-catalyzed reactions.[4][11][12]

Mechanism of Radical Trifluoromethylation:

The generally accepted mechanism involves the generation of the •CF₃ radical, which then adds to the pyridine ring. The resulting radical intermediate is then oxidized to the trifluoromethylated product.

Figure 1: General mechanism of radical trifluoromethylation of pyridine.

Challenges:

The primary drawback of radical trifluoromethylation is often poor regioselectivity, leading to a mixture of 2-, 3-, and 4-trifluoromethylated isomers.[7] The distribution of these isomers is influenced by the electronic and steric properties of the substituents on the pyridine ring.

Nucleophilic Trifluoromethylation: Targeting Electron-Deficient Positions

Nucleophilic trifluoromethylation is an effective strategy for introducing the CF₃ group at the electron-deficient C2 and C4 positions of the pyridine ring.[6] This approach typically involves the activation of the pyridine ring to enhance its electrophilicity.

Key Reagents and Strategies:

-

Ruppert-Prakash Reagent (TMSCF₃): This is a widely used nucleophilic trifluoromethylating agent.[13][14] Its reaction requires a fluoride source (e.g., TBAF) to generate the active trifluoromethide anion (CF₃⁻).

-

Pyridine Activation:

Mechanism of Nucleophilic Trifluoromethylation of an Activated Pyridine:

Figure 2: Nucleophilic trifluoromethylation via pyridine activation.

Electrophilic Trifluoromethylation: A Regioselective Approach

Electrophilic trifluoromethylating agents deliver a "CF₃⁺" equivalent to electron-rich substrates. While pyridine itself is electron-deficient, this strategy can be highly effective for pyridine derivatives bearing electron-donating groups or for activated intermediates.

Key Reagents:

-

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, known for their thermal stability and effectiveness.[17][18][19][20][21]

-

Togni's Reagents: These are hypervalent iodine compounds that are highly reactive and can participate in both electrophilic and radical pathways.[6][21][22][23][24][25]

C-3 Selective Trifluoromethylation via Hydrosilylation:

A significant challenge in pyridine trifluoromethylation has been the selective functionalization of the C3 position. A notable advancement involves the hydrosilylation of the pyridine ring to form an enamine intermediate, which then undergoes electrophilic trifluoromethylation with high regioselectivity.[6][8][26]

Mechanism of C-3 Selective Trifluoromethylation:

Figure 3: C-3 selective trifluoromethylation via nucleophilic activation.

Transition-Metal-Catalyzed Trifluoromethylation: Cross-Coupling Strategies

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the trifluoromethylation of halopyridines.[3][27][28][29][30] These methods offer excellent regioselectivity, as the position of the CF₃ group is determined by the initial position of the halogen atom.

General Reaction Scheme:

A halopyridine (typically iodo- or bromo-pyridine) is coupled with a trifluoromethyl source in the presence of a copper catalyst.

Key Considerations:

-

Trifluoromethyl Source: Both nucleophilic (e.g., TMSCF₃) and electrophilic/radical (e.g., Togni's or Umemoto's reagents) sources can be used, depending on the specific catalytic cycle.

-

Ligands: The choice of ligand is crucial for stabilizing the copper intermediates and promoting the desired reductive elimination step.

-

Reaction Conditions: These reactions often require elevated temperatures.

Comparative Analysis of Trifluoromethylation Methods

| Method | Reagents | Regioselectivity | Substrate Scope | Key Advantages | Key Disadvantages |

| Radical | Langlois Reagent, TFA | Generally low | Broad | Operationally simple, tolerant of many functional groups | Often yields isomeric mixtures |

| Nucleophilic | Ruppert-Prakash Reagent | High (C2, C4) | Electron-deficient pyridines | Excellent for activated pyridines | Requires pre-activation of the pyridine ring |

| Electrophilic | Togni's & Umemoto's Reagents | High (C3 via activation) | Electron-rich pyridines or activated intermediates | Enables C3-selectivity | Reagents can be expensive |

| Cu-Catalyzed | Halopyridines + CF₃ Source | Excellent | Pre-functionalized pyridines | Precise regiocontrol | Requires synthesis of halopyridine precursor |

Experimental Protocols

Protocol 1: Radical Trifluoromethylation of 4-tert-Butylpyridine using Langlois Reagent[10]

-

To a solution of 4-tert-butylpyridine (1.0 mmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (5 mL), add sodium trifluoromethanesulfinate (Langlois reagent, 2.0 mmol).

-

Add tert-butyl hydroperoxide (70% in H₂O, 3.0 mmol) dropwise to the stirred mixture at room temperature.

-

Stir the reaction vigorously for 12 hours at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the trifluoromethylated pyridine.

Protocol 2: C-3 Selective Trifluoromethylation of a Quinoline Derivative[6][8]

-

In a glovebox, dissolve the quinoline derivative (0.5 mmol) and tris(pentafluorophenyl)borane (0.025 mmol) in 1,2-dichloroethane (2.5 mL).

-

Add methylphenylsilane (1.0 mmol) and heat the mixture at 65 °C for 5 hours.

-

Cool the reaction mixture to 0 °C and add Togni's Reagent I (0.75 mmol).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.75 mmol) and stir for an additional 1 hour at room temperature.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash chromatography to yield the 3-trifluoromethylquinoline.

Conclusion and Future Outlook

The development of novel and efficient methods for the introduction of trifluoromethyl groups into pyridine rings remains an active area of research. While significant progress has been made in achieving regioselective trifluoromethylation, challenges such as the use of expensive reagents and the need for pre-functionalized substrates persist. Future advancements will likely focus on the development of more sustainable and cost-effective methods, such as those employing photoredox[4][31][32][33] or electrochemical[34][35][36] approaches, to further expand the synthetic toolbox for accessing these valuable compounds. The continued innovation in this field will undoubtedly accelerate the discovery and development of new pharmaceuticals and agrochemicals with improved properties.

References

- Electrolyte-free electrochemical C–H trifluoromethylation of 2-pyridones under batch and flow conditions. Green Chemistry (RSC Publishing).

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Rel

- Selective Trifluoromethyl

- Innate C-H trifluoromethyl

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.

- Photoredox‐catalyzed hydrotrifluoromethylation of olefins.

- Togni reagent. Enamine.

- Umemoto Reagent I. Enamine.

- Technical Support Center: Synthesis of Trifluoromethylpyridines. Benchchem.

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ

- Regioselective Direct C–H Trifluoromethyl

- Selective meta-C-H trifluoromethylation of pyridines via 1,4-dihydropyridinephosph-on

- Radical mechanism for trifluoromethylation. | Download Scientific Diagram.

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing).

- Togni Reagent II. Enamine.

- Togni reagent II. Wikipedia.

- Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF.

- Reagent of the month – November - Langlois reagent. SigutLabs.

- An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Unknown Source.

- Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethyl

- Regioselective Direct C-H Trifluoromethyl

- regioselective-direct-c-h-trifluoromethylation-of-pyridine. Ask this paper - Bohrium.

- (PDF) Recent Development of Trifluoromethyl Reagents: A Review.

- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.

- Langlois reagent or Sodium trifluoromethanesulfin

- Trifluoromethyltrimethylsilane. Wikipedia.

- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirin

- Electro-organic reactions—VIII.

- The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethyl

- A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Togni's vs. Umemoto's Reagents. Benchchem.

- Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Deriv

- Progress in copper-catalyzed trifluoromethyl

- Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. PMC.

- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University.

- Copper-catalyzed Trifluoromethylthiolation of Aryl Halides With Diverse Directing Groups. Unknown Source.

- Photoredox catalytic trifluoromethylation of heteroarenes a.

- Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow.

- Copper-Catalyzed Trifluoromethyl

Sources

- 1. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 2. indiamart.com [indiamart.com]

- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective Direct C–H Trifluoromethylation of Pyridine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Umemoto Reagent I - Enamine [enamine.net]

- 19. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Togni reagent - Enamine [enamine.net]

- 23. Togni Reagent II - Enamine [enamine.net]

- 24. Togni reagent II - Wikipedia [en.wikipedia.org]

- 25. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. semanticscholar.org [semanticscholar.org]

- 28. macmillan.princeton.edu [macmillan.princeton.edu]

- 29. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 34. Electrolyte-free electrochemical C–H trifluoromethylation of 2-pyridones under batch and flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 35. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 36. semanticscholar.org [semanticscholar.org]

Methodological & Application